molecular formula C15H17N3O3S B2466933 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine CAS No. 2034525-72-7

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2466933
CAS No.: 2034525-72-7
M. Wt: 319.38
InChI Key: RYIGLRLMMYXECI-UHFFFAOYSA-N
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Description

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where pyridine derivatives react with piperidine derivatives in the presence of a sulfonylating agent. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and piperidine rings, along with the sulfonyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGLRLMMYXECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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